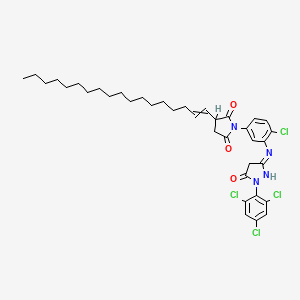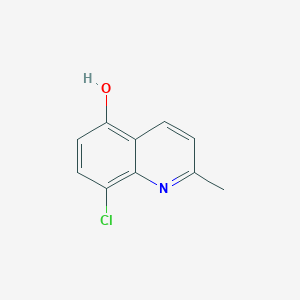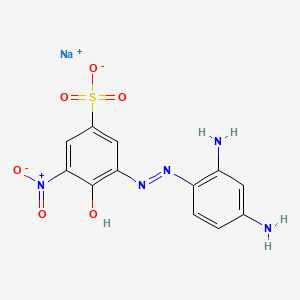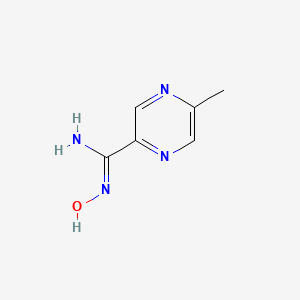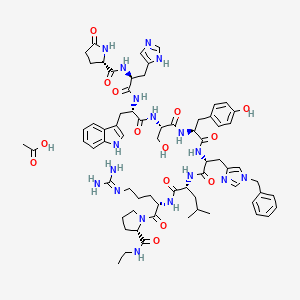
(Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate
Overview
Description
(Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate is a synthetic hormone analog that is used in scientific research. It is a modified version of luteinizing hormone-releasing hormone (LHRH) that has been altered to increase its potency and duration of action.
Mechanism of Action
(Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-(Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate Acetate acts by binding to (Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate receptors in the hypothalamus and pituitary gland. This binding stimulates the release of LH and FSH, which in turn stimulates the production of testosterone and estrogen. In prostate and breast cancer cells, (Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate analogs like (Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-(Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate Acetate act by binding to (Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate receptors and inhibiting the production of LH and FSH, which reduces the levels of testosterone and estrogen and slows the growth of the cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-(Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate Acetate are primarily related to its effects on the hypothalamic-pituitary-gonadal axis. It stimulates the release of LH and FSH, which in turn stimulates the production of testosterone and estrogen. In prostate and breast cancer cells, it inhibits the production of LH and FSH, which reduces the levels of testosterone and estrogen and slows the growth of the cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using (Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-(Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate Acetate in lab experiments include its potency and duration of action. It is also a well-characterized synthetic analog that can be easily synthesized and purified. The limitations of using (Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-(Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate Acetate in lab experiments include its cost and the need for specialized equipment and expertise to synthesize and purify the peptide.
Future Directions
For research include investigating its effects on other hormone-dependent cancers and developing new (Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-(Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-(Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate Acetate Acetate analogs with increased potency and duration of action.
Scientific Research Applications
(Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-(Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate Acetate is primarily used in scientific research to investigate the regulation of the reproductive system. It is used to study the role of (Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate in the hypothalamic-pituitary-gonadal axis and its effects on the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). It is also used to investigate the effects of (Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate analogs on the growth of hormone-dependent cancers, such as prostate and breast cancer.
properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H86N18O12.C2H4O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;1-2(3)4/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);1H3,(H,3,4)/t47-,48-,49+,50-,51-,52-,53+,54-,55-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAUGAMNPZHEOJ-HOCANCCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H90N18O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Des-Gly10,D-His(Bzl)6,D-Leu7,Pro-NHEt9)-LHRH Acetate | |
CAS RN |
321709-43-7 | |
| Record name | 321709-43-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




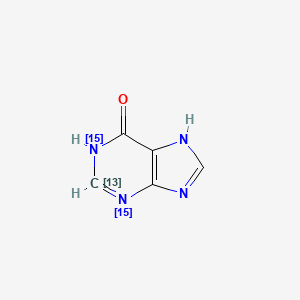
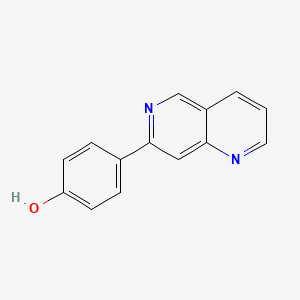

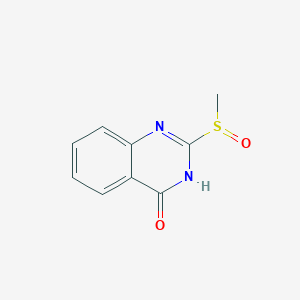
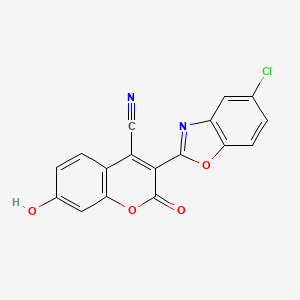

![1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1496756.png)
